molecular formula C8H6Cl2O B1368869 2-Chloro-5-methylbenzoyl chloride CAS No. 21900-50-5

2-Chloro-5-methylbenzoyl chloride

Cat. No.: B1368869
CAS No.: 21900-50-5
M. Wt: 189.04 g/mol
InChI Key: DJBPCOCGEZHKMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-methylbenzoyl chloride is an organic compound with the molecular formula C8H6Cl2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the second position and a methyl group at the fifth position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-methylbenzoyl chloride can be synthesized through the reaction of 2-chloro-5-methylbenzoic acid with thionyl chloride. The reaction typically involves refluxing the acid with thionyl chloride, which results in the formation of the desired acyl chloride along with the release of sulfur dioxide and hydrogen chloride gases.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of phosphorus trichloride or oxalyl chloride as chlorinating agents, which can provide higher yields and better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methylbenzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-chloro-5-methylbenzoic acid and hydrochloric acid.

    Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions to introduce the 2-chloro-5-methylbenzoyl group into aromatic compounds.

Common Reagents and Conditions

    Amines: React with this compound to form amides under mild conditions.

    Alcohols: React to form esters, often in the presence of a base such as pyridine.

    Water: Hydrolyzes the compound to the corresponding acid.

Major Products Formed

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    2-Chloro-5-methylbenzoic acid: Formed from hydrolysis.

Scientific Research Applications

2-Chloro-5-methylbenzoyl chloride is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

    Material Science: Used in the preparation of polymers and advanced materials.

    Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicinal Chemistry: Utilized in the development of new drug candidates by introducing the 2-chloro-5-methylbenzoyl moiety into bioactive molecules.

Mechanism of Action

The mechanism of action of 2-chloro-5-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. In biological systems, it can modify proteins and enzymes by acylating amino acid residues, which can alter their activity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: The parent compound, lacking the chlorine and methyl substituents.

    2-Chlorobenzoyl Chloride: Similar structure but without the methyl group.

    5-Methylbenzoyl Chloride: Similar structure but without the chlorine atom.

Uniqueness

2-Chloro-5-methylbenzoyl chloride is unique due to the presence of both chlorine and methyl substituents on the benzene ring. This dual substitution can influence its reactivity and the properties of the products formed from its reactions. The chlorine atom can provide additional sites for further functionalization, while the methyl group can affect the compound’s steric and electronic properties.

Properties

IUPAC Name

2-chloro-5-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBPCOCGEZHKMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567751
Record name 2-Chloro-5-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21900-50-5
Record name 2-Chloro-5-methylbenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21900-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-methylbenzoyl chloride
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-methylbenzoyl chloride
Reactant of Route 3
Reactant of Route 3
2-Chloro-5-methylbenzoyl chloride
Reactant of Route 4
2-Chloro-5-methylbenzoyl chloride
Reactant of Route 5
Reactant of Route 5
2-Chloro-5-methylbenzoyl chloride
Reactant of Route 6
Reactant of Route 6
2-Chloro-5-methylbenzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.